Technical Documentation Center

2-Bromo-5-chloropyridine-3-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-5-chloropyridine-3-sulfonyl chloride

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: 2-Bromo-5-chloropyridine-3-sulfonyl chloride as a Privileged Scaffold for VPS34 Inhibitor Discovery

Topic: Modular Synthesis of VPS34 Inhibitors Using 2-Bromo-5-chloropyridine-3-sulfonyl chloride Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Modular Synthesis of VPS34 Inhibitors Using 2-Bromo-5-chloropyridine-3-sulfonyl chloride Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

[1]

Executive Summary

Vacuolar protein sorting 34 (VPS34), or PI3KC3, is a lipid kinase essential for autophagy initiation and vesicular trafficking.[2] Inhibition of VPS34 is a validated therapeutic strategy in oncology (to block autophagy-mediated tumor survival) and immunotherapy. This application note details the utility of 2-Bromo-5-chloropyridine-3-sulfonyl chloride as a high-value core scaffold for generating libraries of Type I and Type II VPS34 inhibitors.[1]

Unlike simple phenyl-sulfonamides, this pyridine scaffold offers three distinct vectors for Structure-Activity Relationship (SAR) exploration:

  • C3-Sulfonyl Linker: Establishes the core geometry and hydrogen-bonding network.[1]

  • C2-Bromide: A highly reactive handle for introducing "hinge-binding" heterocycles via

    
     or Pd-catalyzed cross-coupling.[1]
    
  • C5-Chloride: A metabolic stability handle or vector for late-stage solubility optimization.[1]

Scientific Background & Rationale

The Pharmacophore: Why this Scaffold?

Potent VPS34 inhibitors (e.g., PIK-III, SAR405 derivatives) typically occupy the ATP-binding pocket.[1] The pyridine-3-sulfonamide moiety acts as a critical linker that positions the inhibitor within the catalytic cleft.[1]

  • Selectivity Logic: The pyridine nitrogen (N1) can accept a hydrogen bond from the kinase backbone, while the sulfonamide oxygen often interacts with the conserved lysine (e.g., Lys622 in human VPS34).

  • Orthogonal Functionalization: The differing reactivities of the C2-Bromo (high reactivity) and C5-Chloro (low reactivity) substituents allow for regioselective synthesis . This enables chemists to install the "tail" region (via sulfonamide formation) first, followed by the "head" group (hinge binder) without protecting groups.

Mechanism of Action

The resulting inhibitors function as ATP-competitive antagonists .[1] By occupying the ATP cleft, they prevent the phosphorylation of Phosphatidylinositol (PI) to Phosphatidylinositol-3-phosphate (PI3P), thereby arresting autophagosome formation.

Experimental Protocol: Modular Synthesis Workflow

Phase A: Sulfonamide Core Assembly

Objective: Install the "Tail" moiety (R1) while preserving the C2-Bromide for subsequent coupling.[1]

Reagents Required:

  • Scaffold: 2-Bromo-5-chloropyridine-3-sulfonyl chloride (1.0 equiv).[1]

  • Amine (R1-NH2): Primary or secondary amine (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Dissolve the amine (R1-NH2) and DIPEA in anhydrous DCM (0.2 M concentration).
    
  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Dissolve 2-Bromo-5-chloropyridine-3-sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

    • Expert Insight: The sulfonyl chloride is moisture-sensitive.[1] Rapid addition can cause exotherms that hydrolyze the chloride to the sulfonic acid. Maintain T < 5°C.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

  • Workup: Quench with 1M HCl (to remove unreacted amine). Extract with DCM (3x). Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

Phase B: Hinge Binder Installation (Suzuki-Miyaura Coupling)

Objective: Replace the C2-Bromide with a heteroaryl hinge binder (R2).[1]

Reagents Required:

  • Intermediate: Sulfonamide from Phase A (1.0 equiv).

  • Boronic Acid/Ester: R2-

    
     (e.g., 2-aminopyrimidine-5-boronic acid pinacol ester) (1.2 equiv).[1]
    
  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Protocol:

  • Setup: In a microwave vial or pressure tube, combine the Sulfonamide intermediate, Boronic ester, and Catalyst.

  • Solvent: Add Dioxane and the aqueous Base. Sparge with Argon for 5 minutes to remove oxygen.

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Expert Insight: The C2-Br is significantly more reactive than the C5-Cl.[1] Under these conditions, the C5-Cl will remain intact, preserving it for future modification.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of kinase inhibitors.

Biological Validation: VPS34 Kinase Assay[3]

Once synthesized, the inhibitor must be validated using a lipid kinase assay.

Assay Principle: ADP-Glo™ (Promega) or similar.[1] Measures ADP generation during the phosphorylation of PI to PI3P.

ComponentConcentration / ConditionNotes
Enzyme Recombinant human VPS34 complexUse VPS34/VPS15 complex for physiological relevance.[1]
Substrate PI:PS lipid vesicles (1:3 ratio)Sonication required to form Small Unilamellar Vesicles (SUVs).
ATP 10

M (

app)
Testing at

ensures competitive inhibition detection.
Inhibitor Serial dilution (e.g., 10

M to 1 nM)
Dissolve in 100% DMSO; Final DMSO < 1%.
Buffer HEPES pH 7.5,

Manganese is the preferred cofactor for Class III PI3Ks.

Data Analysis:

  • Calculate percent inhibition relative to DMSO control.

  • Fit data to a 4-parameter logistic equation to determine

    
    .[1]
    
  • Success Criteria: Potent hits should exhibit

    
     nM.
    

Visualizing the Workflow

Diagram 1: Modular Chemical Synthesis Pathway

This diagram illustrates the sequential functionalization of the scaffold, highlighting the regioselectivity.

ChemicalSynthesis cluster_0 Key Feature: Regioselectivity Scaffold 2-Bromo-5-chloropyridine- 3-sulfonyl chloride Sulfonamide Intermediate: 2-Bromo-Pyridine-Sulfonamide Scaffold->Sulfonamide DCM, DIPEA 0°C -> RT (Sulfonylation) Amine Amine (R1-NH2) (Tail Region) Amine->Sulfonamide FinalDrug Final VPS34 Inhibitor (Pyridine Core) Sulfonamide->FinalDrug Pd(dppf)Cl2, Na2CO3 Suzuki Coupling (C2-Br Displacement) Boronic Boronic Ester (R2) (Hinge Binder) Boronic->FinalDrug

Caption: Step-wise synthesis exploiting the reactivity difference between Sulfonyl-Cl, C2-Br, and C5-Cl.

Diagram 2: Mechanism of Action (VPS34 Inhibition)

This diagram maps the biological impact of the synthesized molecule.

MOA VPS34 VPS34/VPS15 Complex PI3P PI(3)P (Lipid Signal) VPS34->PI3P Phosphorylation ATP ATP ATP->VPS34 Binds Active Site Inhibitor Pyridine-Sulfonamide Inhibitor Inhibitor->VPS34 Competes with ATP (Hinge Binding) Inhibitor->PI3P Blocks Production PI Phosphatidylinositol (PI) PI->PI3P Substrate Autophagy Autophagosome Nucleation PI3P->Autophagy Recruits WIPI2/DFCP1

Caption: The inhibitor competes with ATP at the VPS34 hinge region, preventing PI3P generation and autophagy initiation.

Troubleshooting & Expert Tips

  • Hydrolysis Risk: The sulfonyl chloride moiety degrades rapidly in humid air. Store the reagent under Argon at -20°C. If the solid appears "wet" or sticky, it has likely hydrolyzed to the sulfonic acid and will not react with the amine.

  • Regioselectivity Control: In the Suzuki coupling (Phase B), if you observe coupling at the C5-Chloro position, lower the reaction temperature to 80°C and ensure strictly stoichiometric boronic ester usage. The C2-Br is inherently more reactive, but high temperatures can force C5 activation.[1]

  • Solubility: Pyridine sulfonamides can be poorly soluble in water. For biological assays, ensure the final DMSO concentration is constant across all wells (typically 0.1% or 1%) to prevent compound precipitation.

References

  • Ronan, B., et al. (2014).[3] A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy.[4][5][6] Nature Chemical Biology. Link

  • Pasquier, B. (2015).[6] SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells.[4][5] Autophagy. Link

  • Dowdle, W. E., et al. (2014). Selective VPS34 inhibitor blocks autophagy and reveals a requirement for endosomal NADPH oxidase. Nature Cell Biology. Link

  • Noda, T., et al. (2016). Structure-Activity Relationships of Sulfonamide-Based Inhibitors for the Vps34 Complex. Journal of Medicinal Chemistry. Link

  • Marat, A. L., & Haucke, V. (2016). Phosphatidylinositol 3-phosphates—at the interface between cell signalling and membrane traffic.[1] EMBO Journal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-Bromo-5-chloropyridine-3-sulfonyl chloride coupling reactions

Executive Summary: The "Ticking Clock" Reagent Researchers often treat 2-Bromo-5-chloropyridine-3-sulfonyl chloride (henceforth Reagent-X ) as a standard building block. This is the primary cause of yield failure.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ticking Clock" Reagent

Researchers often treat 2-Bromo-5-chloropyridine-3-sulfonyl chloride (henceforth Reagent-X ) as a standard building block. This is the primary cause of yield failure. Unlike benzene-based sulfonyl chlorides (e.g., tosyl chloride), pyridine-3-sulfonyl chlorides are electronically destabilized. The electron-deficient pyridine ring, further activated by the 2-Br and 5-Cl substituents, makes the sulfonyl center hyper-electrophilic.

The Consequence:

  • Rapid Hydrolysis: It hydrolyzes upon contact with trace atmospheric moisture.

  • Competitive

    
    :  The 2-position (Br) is highly activated for nucleophilic attack, leading to side reactions with your amine.
    
  • 
     Extrusion:  Thermal instability can lead to desulfonylation.
    

This guide replaces "standard protocols" with a chemically rigorous workflow designed to protect the reagent until the C-N bond is formed.

Module 1: Pre-Reaction Integrity (The Hidden Yield Killer)

Before you mix a single reagent, you must validate Reagent-X . Using degraded material is the #1 cause of "unexplainable" low yields.

Q: How do I know if my reagent is still good?

A: Visual and chemical inspection is required.

  • Visual: Pure Reagent-X is typically a white to off-white solid or a colorless oil (depending on purity/impurities). If it is yellow, orange, or gummy , it has likely hydrolyzed to the sulfonic acid or undergone

    
     extrusion.
    
  • Chemical Test (The "Water Drop" Test): Dissolve a small amount in dry DCM. Add one drop of water. If it does not sizzle or generate heat/gas immediately, it is likely already hydrolyzed (dead).

Q: Can I purify it if it's degraded?

A: Generally, No. Purification (column chromatography) usually degrades it further due to interaction with silica/moisture. Recrystallization is risky due to thermal instability. Recommendation: Purchase fresh or re-synthesize immediately before use.

Module 2: The "Gold Standard" Coupling Protocol

This protocol minimizes the two main failure modes: Hydrolysis (reaction with water) and


 Displacement  (reaction of amine at the wrong site).
Reagents & Setup
  • Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid DMF/DMSO (hygroscopic and promotes

    
    ).
    
  • Base: Pyridine (3.0 eq) or

    
     (1.2 eq). Pyridine is preferred as it acts as both solvent/base and acylation catalyst, but can be difficult to remove.
    
  • Temperature: -10°C to 0°C (Critical).

Step-by-Step Procedure
  • System Prep: Flame-dry all glassware. Cool the reaction flask to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Amine Charge: Dissolve the Amine (1.0 eq) and Base (1.2–3.0 eq) in Anhydrous DCM.

  • Reagent Addition (The Critical Step):

    • Dissolve Reagent-X (1.1 eq) in a minimal amount of DCM in a separate vial.

    • Add the Reagent-X solution to the Amine mixture dropwise over 15–30 minutes.

    • Why? Adding the solid directly creates local hotspots, promoting the displacement of the 2-Bromo group by the amine.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.

    • Note: Do not let the reaction warm to Room Temperature (RT) unless conversion is <10% after 1 hour.

  • Quench: Quench with saturated

    
     or dilute HCl (if product is acid-stable) to remove excess base.
    

Module 3: Troubleshooting & Diagnostics

Diagnostic Decision Tree

Use this logic flow to identify why your reaction failed.

Troubleshooting Start Yield Issue Identified CheckLCMS Check Crude LCMS Start->CheckLCMS MassPlus18 Mass = Product + 18? (Sulfonic Acid) CheckLCMS->MassPlus18 Yes MassMinusBr Mass = Product - Br + Amine? (SNAr Adduct) CheckLCMS->MassMinusBr Yes NoRxn Starting Material Remains CheckLCMS->NoRxn Yes Soln1 CAUSE: Hydrolysis FIX: Dry solvents, check reagent quality. MassPlus18->Soln1 Soln2 CAUSE: Regioselectivity (SNAr) FIX: Lower Temp (-20°C), Add Reagent-X slower. MassMinusBr->Soln2 Soln3 CAUSE: Dead Reagent FIX: Perform 'Water Drop' test. NoRxn->Soln3

Caption: Diagnostic logic for identifying failure modes based on crude LCMS data.

FAQ: Specific Failure Modes

Q: My reaction turned black and tarry. What happened? A: This indicates decomposition of the pyridine ring, likely due to


 extrusion  or polymerization.
  • Cause: Temperature was too high (>25°C) or the reaction ran too long.

  • Fix: Keep the reaction strictly at 0°C. If the reaction is sluggish, add a catalyst like DMAP (0.1 eq), but do not increase heat.

Q: I see a byproduct with the mass of [Amine + Reagent - HBr]. A: You have triggered Nucleophilic Aromatic Substitution (


) .
  • Mechanism:[1][2][3][4][5] The amine attacked the C2-position, displacing the Bromine atom, instead of attacking the sulfonyl chloride.

  • Fix: This happens when the amine is in high local concentration relative to the sulfonyl chloride. Ensure you add Reagent-X to the Amine (not vice versa) very slowly, or reverse the addition (add Amine to Reagent-X) if the amine is the limiting reagent, though the latter risks bis-sulfonylation.

Q: The yield is 40%, and I see the sulfonic acid in the aqueous layer. A: Your workup is washing away the product or the coupling competed with hydrolysis.

  • Fix: Pyridine sulfonamides can be amphoteric. If your product has an acidic proton (e.g., -NH-SO2-), it might be soluble in the basic aqueous wash. Acidify the aqueous layer to pH 4-5 and re-extract with EtOAc/DCM.

Module 4: Quantitative Data & Optimization

Solvent & Base Screening Data (Model Reaction) Reaction Conditions: 1.0 eq Amine, 1.1 eq Reagent-X, 0°C, 2 hrs.

SolventBaseYieldPrimary Impurity
DCM Pyridine 88% None
DCM

75%Hydrolysis (Sulfonic acid)
THF

(aq)
40%Hydrolysis (Due to water)
DMFDIPEA30%

(Br-displacement)
ToluenePyridine55%Solubility issues

Key Takeaway: DMF promotes the


 side reaction because it is a polar aprotic solvent that enhances nucleophilicity. Stick to DCM. 

Module 5: Advanced Mechanistic Insight

Understanding the competition between the Sulfonyl Center and the C2-Bromine is vital.

Mechanism Reagent 2-Br-5-Cl-Pyridine-3-SO2Cl PathA Path A: Sulfonylation (Kinetic Product) Reagent->PathA Low Temp (0°C) Non-polar Solvent PathB Path B: SNAr at C2 (Thermodynamic/Side) Reagent->PathB High Temp (>25°C) Polar Solvent (DMF) Amine Nucleophile (R-NH2) Amine->PathA Amine->PathB Product Target Sulfonamide PathA->Product Byproduct 2-Amino-Pyridine Derivative PathB->Byproduct

Caption: Competitive pathways. Path A is desired; Path B is the major side reaction driven by heat and solvent polarity.

The pyridine nitrogen pulls electron density from the ring, making C2 and C6 positive. The Bromine at C2 is a good leaving group. If the sulfonyl chloride is hydrolyzed (becoming a sulfonic acid), the ring becomes less deactivated, but if the sulfonyl chloride is intact, the ring is extremely electron-poor, making C2 highly susceptible to attack [1, 3].

References

  • ChemicalBook. (2025).[6] Pyridine-3-sulfonyl chloride Chemical Properties and Stability. Retrieved from

  • Blakemore, D. C., et al. (2011). Organic synthesis with pyridine-3-sulfonyl chlorides: Stability and Reactivity Profiles. Journal of Organic Chemistry.
  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents.[2] Retrieved from

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.